N-(3-(methylthio)phenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide
Overview
Description
N-(3-(methylthio)phenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H18N6OS2 and its molecular weight is 446.6. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is FLT3 (FMS-like tyrosine kinase 3) . FLT3 is a receptor tyrosine kinase that plays a crucial role in immune response and stem cell proliferation . It is present in both normal and malignant lymphohematopoietic cells and is one of the most frequently altered genes in acute myeloid leukemia .
Mode of Action
The compound acts as an inhibitor of FLT3 . It binds to the FLT3 receptor, blocking its activity and preventing the over-proliferation of cells . This inhibition can lead to a decrease in the growth of cancer cells, particularly in the context of acute myeloid leukemia where FLT3 is often mutated .
Biochemical Pathways
The inhibition of FLT3 affects the signaling pathways that control cell proliferation and survival . By blocking FLT3, the compound disrupts these pathways, leading to a reduction in the growth and survival of cancer cells .
Pharmacokinetics
The compound has been evaluated for its cytotoxicity on 60-nci cell lines .
Result of Action
The compound exhibits remarkable anticancer activity, especially against non-small cell lung cancer, melanoma, leukemia, and renal cancer models . It has been shown to have a GI 50 between 1.17 and 18.40 μM in a 5-dose assay on nine subpanels .
Properties
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6OS2/c1-30-17-9-5-8-16(12-17)23-20(29)14-31-22-25-24-21-19-13-18(15-6-3-2-4-7-15)26-28(19)11-10-27(21)22/h2-13H,14H2,1H3,(H,23,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRASBSQCFRFLDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501113099 | |
Record name | N-[3-(Methylthio)phenyl]-2-[(9-phenylpyrazolo[5,1-c]-1,2,4-triazolo[4,3-a]pyrazin-3-yl)thio]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501113099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1207025-12-4 | |
Record name | N-[3-(Methylthio)phenyl]-2-[(9-phenylpyrazolo[5,1-c]-1,2,4-triazolo[4,3-a]pyrazin-3-yl)thio]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1207025-12-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[3-(Methylthio)phenyl]-2-[(9-phenylpyrazolo[5,1-c]-1,2,4-triazolo[4,3-a]pyrazin-3-yl)thio]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501113099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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